molecular formula C10H12N2O4 B14271297 Acetamide, N-(ethoxynitrophenyl)- CAS No. 128034-97-9

Acetamide, N-(ethoxynitrophenyl)-

Cat. No.: B14271297
CAS No.: 128034-97-9
M. Wt: 224.21 g/mol
InChI Key: OZXVJKOUOUSPPV-UHFFFAOYSA-N
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Description

Acetamide, N-(ethoxynitrophenyl)- is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes an ethoxy group and a nitrophenyl group attached to the nitrogen atom of the amide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(ethoxynitrophenyl)- typically involves the reaction of an appropriate acyl chloride or anhydride with an amine. For instance, the reaction of ethoxybenzoyl chloride with nitroaniline under controlled conditions can yield the desired amide. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

Industrial production of Acetamide, N-(ethoxynitrophenyl)- may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. Additionally, electrosynthesis has been explored as a greener alternative for amide synthesis, offering a more sustainable approach .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(ethoxynitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives where the nitro group is converted to an amine.

    Substitution: Compounds with different alkoxy groups replacing the ethoxy group.

Scientific Research Applications

Acetamide, N-(ethoxynitrophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-(ethoxynitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Acetamide: A simpler amide without the ethoxy and nitrophenyl groups.

    N-Phenylacetamide: Contains a phenyl group instead of the nitrophenyl group.

    N-Ethoxyacetamide: Contains an ethoxy group but lacks the nitrophenyl group.

Uniqueness

Acetamide, N-(ethoxynitrophenyl)- is unique due to the presence of both the ethoxy and nitrophenyl groups, which confer distinct chemical and biological properties. These functional groups can participate in a variety of reactions, making the compound versatile for different applications .

Properties

CAS No.

128034-97-9

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

N-(3-ethoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C10H12N2O4/c1-3-16-9-6-4-5-8(11-7(2)13)10(9)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)

InChI Key

OZXVJKOUOUSPPV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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